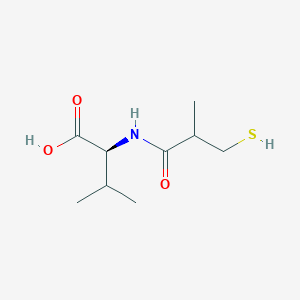
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole
Übersicht
Beschreibung
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is a complex organic compound that features both an azetidine and an imidazole ring. The presence of these two functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate. This is achieved by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine and acetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and imidazole rings. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diphenylmethyl)-3-azetidinyl methanesulfonate: A precursor in the synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole.
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: Another compound featuring an azetidine ring.
Uniqueness
This compound is unique due to the combination of its azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile molecule for various applications in research and industry.
Eigenschaften
CAS-Nummer |
153836-43-2 |
|---|---|
Molekularformel |
C19H19N3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-(1-benzhydrylazetidin-3-yl)imidazole |
InChI |
InChI=1S/C19H19N3/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)22-13-18(14-22)21-12-11-20-15-21/h1-12,15,18-19H,13-14H2 |
InChI-Schlüssel |
HJNMURUFTHCDES-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)







![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)



